
Sulfosuccinimidyl Stearate Sodium
Übersicht
Beschreibung
Sulfosuccinimidyl Stearate Sodium: is a chemical compound with the molecular formula C22H38NNaO7S and a molecular weight of 483.59 g/mol. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is particularly noted for its role as a fatty acid transport inhibitor .
Wirkmechanismus
Target of Action
The primary target of Sulfosuccinimidyl Stearate Sodium is the fatty acid translocase CD36 . CD36 is a membrane protein that plays a crucial role in the uptake of fatty acids into cells .
Mode of Action
This compound acts as an irreversible inhibitor of CD36 . It blocks the uptake of various fatty acids, such as oleate, linoleate, or stearate, by about 65% when added at 200 μM to adipocytes . It also reduces the uptake of palmitate by mouse insulinoma MIN6 cells, thereby preventing palmitate-induced changes in insulin secretion .
Biochemical Pathways
The inhibition of fatty acid transport by this compound affects several biochemical pathways. It impairs saturated fatty acid-induced lipid accumulation and inflammation in macrophages . Furthermore, it significantly reduces the lipopolysaccharide/interferon-γ-induced production of nitric oxide, interleukin-6, and tumor necrosis factor-α, and the protein levels of inflammatory enzymes including nitric oxide synthase 2, cyclooxygenase-2 (COX-2), and p38 mitogen-activated protein kinase (MAPK) in microglia .
Pharmacokinetics
It’s known that the compound can be administered orally, as demonstrated in a study where it reduced microglial activation in mice subjected to permanent occlusion of the middle cerebral artery .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the COX-2 and heme oxygenase-1 immunoreactivities . It also prevents inflammation-induced neuronal death in microglia-neuron co-cultures . Importantly, it has been shown to have neuroprotective effects, reducing microglial activation in the peri-ischemic area and attenuating brain damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the inflammatory response initiated by ischemic stroke contributes to delayed brain damage . In such an environment, this compound has been shown to have neuroprotective and anti-inflammatory effects .
Biochemische Analyse
Biochemical Properties
Sulfosuccinimidyl Stearate Sodium interacts with the CD36 receptor on the surface of cells . CD36 activation is involved in many inflammatory pathways and contributes to cell or tissue damage through the production of free radicals, cytokines, and chemokines .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces the uptake of palmitate by mouse insulinoma MIN6 cells, preventing palmitate-induced changes in insulin secretion . It also impairs saturated fatty acid-induced lipid accumulation and inflammation in RAW 264.7 macrophages .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the CD36 receptor, which is a fatty acid translocase . This binding inhibits the uptake of oleate, linoleate, or stearate by about 65% when added at 200 μM to adipocytes .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid transport. It inhibits the fatty acid translocase CD36, thereby blocking the uptake of various fatty acids .
Transport and Distribution
This compound is known to bind to the CD36 receptor on the surface of cells . This receptor is involved in the transport and distribution of various fatty acids within cells and tissues .
Subcellular Localization
Given its interaction with the CD36 receptor, it is likely that it is localized to the cell membrane where the CD36 receptor is predominantly found .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sulfosuccinimidyl Stearate Sodium can be synthesized through the reaction of stearic acid with sulfosuccinimidyl esters. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the ester bond. The reaction conditions often include a controlled temperature and pH to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Sulfosuccinimidyl Stearate Sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Sulfosuccinimidyl Stearate Sodium is used as a reagent for the synthesis of various compounds. Its ability to undergo esterification reactions makes it valuable in the preparation of complex molecules .
Biology: In biological research, this compound is used to study fatty acid transport mechanisms. It acts as an inhibitor of the fatty acid translocase CD36, blocking the uptake of fatty acids such as oleate, linoleate, and stearate .
Medicine: In medicine, this compound has shown potential as a neuroprotective agent. It has been demonstrated to reduce inflammation and neuronal damage in models of stroke-induced neuroinflammation .
Industry: In industrial applications, this compound is used in the formulation of various products, including pharmaceuticals and cosmetics. Its ability to inhibit fatty acid transport makes it useful in the development of treatments for metabolic disorders .
Vergleich Mit ähnlichen Verbindungen
Sulfosuccinimidyl Oleate Sodium: This compound also inhibits fatty acid transport but has a slightly different molecular structure and weight.
Bis(sulfosuccinimidyl) Suberate: This compound is used as a crosslinker in biological research and has different applications compared to Sulfosuccinimidyl Stearate Sodium.
Uniqueness: this compound is unique in its specific inhibition of the CD36 receptor and its applications in both neuroprotection and metabolic research. Its ability to block the uptake of multiple fatty acids makes it a versatile tool in scientific research .
Eigenschaften
CAS-Nummer |
163451-87-4 |
|---|---|
Molekularformel |
C22H38NNaO7S |
Molekulargewicht |
483.596 |
IUPAC-Name |
sodium;1-octadecanoyloxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C22H39NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h19H,2-18H2,1H3,(H,27,28,29);/q;+1/p-1 |
InChI-Schlüssel |
SQAHXWNJBXBGFT-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
Synonyme |
2,5-Dioxo-1-[[1-oxo-octadecanyl]oxy]-3-pyrrolidinesulfonic Acid Sodium; Stearic acid N-Hydroxysulfosuccinamide ester sodium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




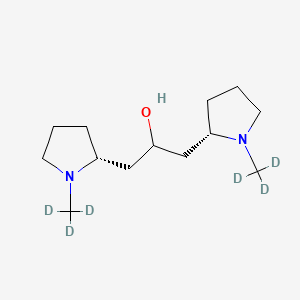
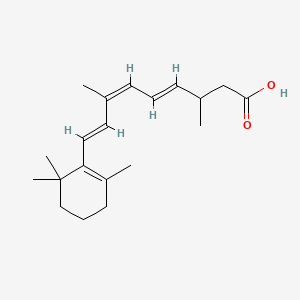

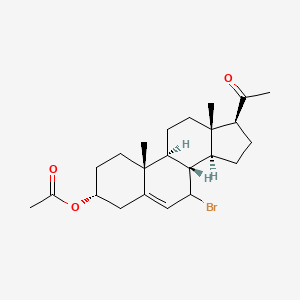
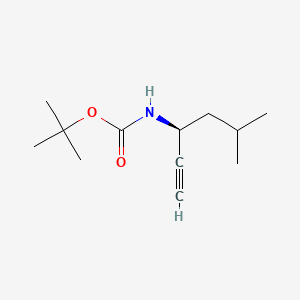
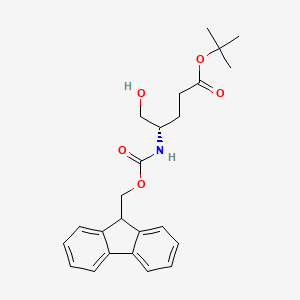
![5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol](/img/structure/B585606.png)
